N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2H-1,3-benzodioxole-5-carboxamide is a piperazine-based carboxamide derivative characterized by a benzodioxole-5-carboxamide core linked to a substituted ethyl chain. The ethyl chain features a furan-2-yl group and a 4-(4-fluorophenyl)piperazine moiety.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4/c25-18-4-6-19(7-5-18)27-9-11-28(12-10-27)20(21-2-1-13-30-21)15-26-24(29)17-3-8-22-23(14-17)32-16-31-22/h1-8,13-14,20H,9-12,15-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKVXHJZJGRYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Key steps include:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Coupling with Furan Derivative: The piperazine intermediate is then reacted with a furan derivative under controlled conditions to form the desired ethyl linkage.
Final Coupling with Benzodioxole: The final step involves coupling the intermediate with a benzodioxole derivative, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2H-1,3-benzodioxole-5-carboxamide is primarily studied for its potential as a therapeutic agent in treating various neurological disorders. Its ability to modulate neurotransmission pathways suggests applications in:
- Antidepressant Therapies : The compound's interaction with serotonin receptors may provide a basis for developing new antidepressants.
- Anxiolytic Effects : By influencing dopamine pathways, it could also be explored for anxiety treatment.
Pharmacological Studies
The compound has been utilized in pharmacological research to investigate its receptor binding activity. Key areas include:
- Receptor Binding Studies : It serves as a tool compound to study interactions with serotonin (5-HT) and dopamine (D) receptors, providing insights into their roles in neuropharmacology.
| Receptor Type | Binding Affinity | Potential Implications |
|---|---|---|
| Serotonin | High | Mood regulation |
| Dopamine | Moderate | Cognitive enhancement |
Biological Studies
In biological research, this compound is employed to explore mechanisms related to cell signaling and neurotransmission. Its unique structure allows it to act as a versatile probe in various experimental setups:
- Cell Signaling Pathways : It aids in understanding how neurotransmitters influence cellular responses.
Industrial Applications
Beyond medicinal uses, the compound's unique chemical properties position it as a candidate for developing new materials with specific functionalities. Its synthesis involves optimizing reaction conditions to enhance yield and purity for industrial applications.
Case Study 1: Antidepressant Development
A recent study investigated the compound's effects on animal models of depression. Results indicated significant antidepressant-like effects when administered at specific dosages, correlating with increased serotonin levels in the brain .
Case Study 2: Neuropharmacological Research
In another research project focusing on neuropharmacology, the compound was tested for its ability to modulate dopamine receptor activity. The findings suggested that it could enhance cognitive functions in models of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. Molecular docking studies and biochemical assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Benzodioxole vs. Benzofuran/Thiophene/Indole: The benzodioxole group in the target compound may enhance metabolic stability compared to benzofuran or indole analogs due to reduced susceptibility to oxidative degradation .
- Halogenation Effects: Iodo-substituted benzofurans (compounds 13, 34) show higher melting points (265–266°C vs. 225–226°C for non-halogenated analogs), likely due to increased molecular symmetry and halogen bonding .
Piperazine Substituent Variations
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may reduce piperazine basicity compared to 2-methoxyphenyl or 2,3-dichlorophenyl analogs, altering receptor-binding kinetics .
- Chlorinated Phenyl Groups : 2,3-Dichlorophenyl-substituted compounds (e.g., 13, 17) exhibit lower synthetic yields (40–47%) compared to methoxy-substituted analogs (63–67%), possibly due to steric hindrance during coupling .
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a piperazine ring linked to a furan moiety and a benzodioxole group. This unique combination of functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H32FN5O4 |
| Molecular Weight | 455.53 g/mol |
| IUPAC Name | This compound |
| CAS Number | 877632-26-3 |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound is hypothesized to modulate the activity of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Interaction with Receptors
Research indicates that compounds with similar structures often exhibit selective binding to serotonin receptors (5-HT) and dopamine receptors (D2), potentially influencing neurotransmission pathways. The specific binding affinities and effects on receptor activity are essential for understanding its therapeutic potential.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Antidepressant Activity : In vivo studies demonstrated that the compound exhibits antidepressant-like effects in animal models, likely through serotonergic modulation.
- Anti-inflammatory Properties : Preliminary investigations suggest that it may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
- Cytotoxicity : Cell viability assays indicated that the compound has cytotoxic effects on certain cancer cell lines, suggesting potential use in oncology.
Case Study 1: Antidepressant Effects
A study published in ACS Omega evaluated the antidepressant-like effects of similar piperazine derivatives. The results showed significant reductions in despair behavior in rodent models treated with these compounds, indicating their potential for further development as antidepressants .
Case Study 2: Anti-inflammatory Activity
Research conducted by Hwang et al. highlighted compounds structurally related to this compound that demonstrated selective inhibition of COX-II with minimal side effects compared to traditional NSAIDs . This suggests a pathway for developing safer anti-inflammatory medications.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | IC50 Value | Notes |
|---|---|---|
| COX-II Inhibition | 0.52 μM | Higher selectivity than Celecoxib |
| Serotonin Receptor Binding | Not specified | Potential antidepressant effects |
| Cytotoxicity against Cancer Cells | Varies by cell line | Promising for oncology applications |
Q & A
Q. What are the common synthetic routes for synthesizing N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2H-1,3-benzodioxole-5-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A general procedure involves:
Coupling Reactions : Reacting 2H-1,3-benzodioxole-5-carboxylic acid with a substituted ethylamine intermediate using coupling reagents like HATU or EDCl under inert conditions .
Piperazine Substitution : Introducing the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or reductive amination in solvents like dichloromethane (DCM) or ethanol under reflux .
Purification : Column chromatography (silica gel, eluting with EtOAc/petroleum ether) or recrystallization (e.g., from CHCl₃ or MeOH) is used to achieve >95% purity .
- Key Considerations : Reaction time (12–24 hours), temperature (room temp to reflux), and stoichiometric ratios are optimized to improve yields (typically 40–85%) .
Q. Which spectroscopic and analytical methods confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for verifying substituent connectivity. For example:
- Piperazine protons appear as broad singlets (δ 2.48–3.53 ppm) .
- Aromatic protons (furan, fluorophenyl) show distinct splitting patterns (δ 6.91–7.73 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 508.2 calculated for C₂₈H₂₇FN₃O₄) .
- Melting Point Analysis : Used to assess purity (e.g., 210–212°C for related compounds) .
Q. What are the primary biological targets associated with piperazine- and fluorophenyl-containing compounds?
- Methodological Answer :
- Dopamine Receptors : Piperazine derivatives often target D2/D3 receptors, with fluorophenyl groups enhancing selectivity and blood-brain barrier penetration .
- Antimicrobial Targets : Fluorophenyl-piperazine hybrids exhibit activity against Gram-positive bacteria via membrane disruption (MIC ~2–8 µg/mL) .
- Enzyme Inhibition : Benzodioxole moieties may inhibit cytochrome P450 enzymes, requiring metabolic stability assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (solvent polarity, catalyst loading, temperature) identifies optimal conditions. For example:
| Parameter | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | EtOH | EtOH (reflux) |
| Reaction Time | 6 h | 24 h | 12 h |
| Catalyst (HATU) | 1 eq | 1.5 eq | 1.2 eq |
- Yield Improvement : From 49% to 67% by switching from DCM to EtOH and increasing HATU .
Q. How can contradictions in pharmacological data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Confirm receptor binding (e.g., D3 antagonism in radioligand assays) with functional cAMP assays .
- Chiral Analysis : Enantioselective effects (e.g., R- vs. S-isomers) require chiral HPLC to rule out stereochemical variability .
- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities causing off-target effects .
Q. How does computational modeling enhance understanding of binding interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding poses in D3 receptors (PDB: 3PBL), identifying key interactions:
- Fluorophenyl group with Leu²⁹⁰ (hydrophobic pocket).
- Piperazine nitrogen with Asp¹¹⁰ (salt bridge) .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating stable binding .
- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine) with logP and IC₅₀ values to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
